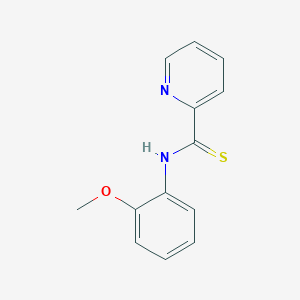![molecular formula C17H16N2 B5732175 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)
8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine is a heterocyclic compound that has gained significant attention in the field of chemical research. This molecule is known for its unique structural features and has been the subject of numerous studies due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Mechanism of Action
The mechanism of action of 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine is not fully understood. However, studies have shown that this molecule targets the DNA of cancer cells, leading to their death. It has also been suggested that this compound disrupts the cell cycle of cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine has several biochemical and physiological effects. This molecule has been found to inhibit the growth of cancer cells and induce their apoptosis. Additionally, it has been found to exhibit antimicrobial properties and can be used as a potential antibiotic agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine in lab experiments is its potent antitumor activity. This molecule can be used as a potential drug candidate for the treatment of cancer. Additionally, it exhibits antimicrobial properties and can be used as a potential antibiotic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research of 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine. One of the most significant areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to understand the mechanism of action of this molecule fully. Further research is also needed to explore the potential applications of this compound in other fields, such as materials science and organic chemistry.
Conclusion:
In conclusion, 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine is a heterocyclic compound that has gained significant attention in the field of chemical research. This molecule has several potential applications in scientific research, including medicinal chemistry and materials science. While the synthesis of this compound is complex, it has several advantages, including its potent antitumor and antimicrobial activity. Further research is needed to explore the potential applications of this compound fully.
Synthesis Methods
The synthesis of 8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a palladium catalyst. This reaction results in the formation of the dipyrrolo[1,2-a:2',1'-c]pyrazine intermediate, which is then subjected to a series of reactions to produce the final product.
Scientific Research Applications
8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine has several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this molecule has potent antitumor activity and can be used as a potential drug candidate for the treatment of cancer. Additionally, it has been found to exhibit antimicrobial properties and can be used as a potential antibiotic agent.
properties
IUPAC Name |
10-methyl-4-phenyl-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-13-7-8-16-17-11-15(14-5-3-2-4-6-14)12-18(17)9-10-19(13)16/h2-8,11-12H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWGMTLKQVGHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C2N1CCN3C2=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
![N'-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5732133.png)

![2-methoxy-6-nitro-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5732144.png)

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)

![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)

![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)